N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide
Beschreibung
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer applications . The 6-position of the core is linked via a sulfanyl bridge to an acetamide side chain, terminating in a 3,4-dichlorophenyl group. The 4-methoxybenzenesulfonamidoethyl group may balance solubility and metabolic stability, critical for oral bioavailability .
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N6O4S2/c1-34-15-3-5-16(6-4-15)36(32,33)25-11-10-20-28-27-19-8-9-22(29-30(19)20)35-13-21(31)26-14-2-7-17(23)18(24)12-14/h2-9,12,25H,10-11,13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNNROAIEFXVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds share the [1,2,4]triazolo[4,3-b]pyridazine core but differ in substituents, leading to variations in physicochemical and biological properties. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogues
Key Observations :
The 4-methoxybenzenesulfonamidoethyl group in the target compound introduces a sulfonamide moiety absent in most analogs, which may improve selectivity for sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases .
Structural Similarity and Virtual Screening :
- Methods for compound similarity comparison (e.g., Tanimoto coefficients, pharmacophore mapping) emphasize the importance of core scaffold alignment and substituent polarity . The target compound’s unique sulfonamide-ethyl chain distinguishes it from simpler acetamide derivatives (e.g., ), suggesting divergent biological targets.
Metabolic and Solubility Considerations: The 4-methoxy group in the target compound may enhance metabolic stability compared to non-ether-containing analogs (e.g., ’s difluorophenyl derivative), as methoxy groups resist oxidative degradation .
Research Findings and Implications
- Kinase Inhibition : Triazolo-pyridazines with sulfonamide groups (e.g., ) show activity against kinases like VEGF-R2, suggesting the target compound may share this mechanism .
- Anticancer Potential: Methyl- or ethoxy-substituted triazolo-pyridazines () exhibit cytotoxicity in vitro, implying the target’s dichlorophenyl and sulfonamide groups could amplify this effect .
- Antimicrobial Activity : Fluorophenyl and chlorophenyl derivatives () demonstrate moderate antifungal activity, though the target’s bulky sulfonamide may shift selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
